molecular formula C11H9F4NO3S B12638821 2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate CAS No. 921754-32-7

2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate

Cat. No.: B12638821
CAS No.: 921754-32-7
M. Wt: 311.25 g/mol
InChI Key: JLNHKMRETUVQDX-UHFFFAOYSA-M
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Description

2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H10F4NO3S. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-fluoroquinoline with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-50°C and using solvents like acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form 1-methylquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methylpyridinium p-toluenesulfonate
  • 2-Fluoro-1-methylquinoline
  • 1-Methyl-2-fluoropyridinium tosylate

Uniqueness

2-Fluoro-1-methylquinolin-1-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under various conditions is crucial .

Properties

CAS No.

921754-32-7

Molecular Formula

C11H9F4NO3S

Molecular Weight

311.25 g/mol

IUPAC Name

2-fluoro-1-methylquinolin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C10H9FN.CHF3O3S/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

JLNHKMRETUVQDX-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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